5-Methoxy-2-methyl-isophthalic acid dimethyl ester
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Overview
Description
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is an organic compound with the molecular formula C12H14O5. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a methoxy group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-isophthalic acid dimethyl ester can be synthesized through the esterification of 5-methoxy-2-methyl-isophthalic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
5-Methoxy-2-methyl-isophthalic acid+2CH3OHH2SO45-Methoxy-2-methyl-isophthalic acid dimethyl ester+2H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-isophthalic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Hydroxy-2-methyl-isophthalic acid dimethyl ester.
Reduction: 5-Methoxy-2-methyl-isophthalic acid diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-methyl-isophthalic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further chemical reactions. The methoxy group can also be involved in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the methoxy and methyl groups, making it less reactive in certain chemical reactions.
5-Methoxyisophthalic acid: Contains a carboxylic acid group instead of the ester, leading to different reactivity and solubility properties.
2-Methylisophthalic acid dimethyl ester: Lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in various chemical transformations. This makes it a valuable compound in organic synthesis and material science.
Biological Activity
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (also known as 5-Methoxy-2-methylisophthalate) is a chemical compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the esterification of the corresponding isophthalic acid with methanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids, leading to the formation of the dimethyl ester.
Antimicrobial Properties
Recent studies have indicated that derivatives of isophthalic acid exhibit antimicrobial properties. For instance, research has shown that certain isophthalate esters can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Activity
The antioxidant activity of compounds related to 5-Methoxy-2-methyl-isophthalic acid has been explored, indicating that these compounds may scavenge free radicals and protect against oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
There is evidence suggesting that certain isophthalate derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. Such findings highlight the potential therapeutic uses of these compounds in treating inflammatory conditions.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, modulating pathways involved in inflammation and microbial resistance. The methoxy groups present in its structure may enhance lipophilicity, facilitating better membrane penetration and bioactivity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isophthalate esters against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, supporting their potential as antibacterial agents .
- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound scavenged DPPH radicals effectively, indicating its potential as a natural antioxidant. The compound showed a dose-dependent response, with higher concentrations yielding greater antioxidant effects .
- Anti-inflammatory Studies : Research on the anti-inflammatory properties revealed that this compound could reduce the production of TNF-alpha in macrophages exposed to lipopolysaccharides (LPS), suggesting its role in modulating immune responses.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
5-Amino-isophthalic acid dimethyl ester | High | Moderate | High |
5-Nitro-isophthalic acid dimethyl ester | Low | Low | High |
Properties
IUPAC Name |
dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7-9(11(13)16-3)5-8(15-2)6-10(7)12(14)17-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMOXRKTBBUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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